5-(Trifluoromethyl)-2-naphthoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethyl)-2-naphthoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated naphthalene compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide.
Industrial Production Methods
Industrial production of 5-(Trifluoromethyl)-2-naphthoic acid may involve continuous flow processes to enhance efficiency and scalability. These methods utilize readily available organic precursors and fluorinating agents such as cesium fluoride to introduce the trifluoromethyl group . Flow technology allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-2-naphthoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation, while nitration can be achieved using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-(Trifluoromethyl)-2-naphthoic acid has several applications in scientific research:
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-2-naphthoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes . This interaction can lead to the modulation of enzyme activity, inhibition of specific metabolic pathways, or alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylbenzoic acid: Similar in structure but with a benzene ring instead of a naphthalene ring.
Trifluoromethylphenylboronic acid: Contains a boronic acid group, making it useful in different types of chemical reactions.
Trifluoromethylquinoline: Features a quinoline ring, which imparts different chemical and biological properties.
Uniqueness
5-(Trifluoromethyl)-2-naphthoic acid is unique due to the combination of the trifluoromethyl group and the naphthalene ring. This combination imparts distinct chemical properties, such as increased acidity and enhanced reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C12H7F3O2 |
---|---|
Molecular Weight |
240.18 g/mol |
IUPAC Name |
5-(trifluoromethyl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H7F3O2/c13-12(14,15)10-3-1-2-7-6-8(11(16)17)4-5-9(7)10/h1-6H,(H,16,17) |
InChI Key |
DVTGNFAWKSGNHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)O)C(=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.